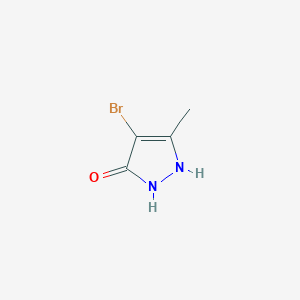
(2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid, also known as FMA, is a synthetic compound used in various scientific research applications. It belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been found to possess analgesic and anti-inflammatory properties. The purpose of
Wirkmechanismus
(2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of inflammatory mediators. By inhibiting COX enzymes, (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid reduces the production of prostaglandins and thus reduces pain and inflammation.
Biochemical and Physiological Effects:
(2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of proinflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid has also been shown to decrease the expression of COX-2, an enzyme that is upregulated in response to inflammation. Additionally, (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid has been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid in lab experiments is its well-established mechanism of action. (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid is a well-characterized COX inhibitor, which makes it a useful tool for studying the role of prostaglandins in various physiological processes. However, one limitation of using (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid is its potential for off-target effects. Like other NSAIDs, (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid may inhibit other enzymes in addition to COX, which could lead to unintended effects.
Zukünftige Richtungen
There are several future directions for research on (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid. One area of interest is the development of (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid analogs with improved pharmacological properties. For example, researchers may seek to develop (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid analogs that are more selective for COX-2 or that have greater potency. Another area of interest is the investigation of (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid's potential use in the treatment of other inflammatory conditions, such as asthma and multiple sclerosis. Finally, researchers may seek to further elucidate the biochemical and physiological effects of (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid, including its effects on oxidative stress and cellular signaling pathways.
Synthesemethoden
(2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid is synthesized through a multistep process that involves the reaction of (3-fluoro-4-methoxyphenyl)acetic acid with 2,2-dimethyl-1,3-dioxane-4,6-dione in the presence of a base, such as potassium carbonate. The resulting product is then treated with a reducing agent, such as sodium borohydride, to yield (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid.
Wissenschaftliche Forschungsanwendungen
(2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid has been used in various scientific research applications, including studies on pain and inflammation. It has been found to be effective in reducing pain and inflammation in animal models of arthritis and neuropathic pain. (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid has also been investigated for its potential use in the treatment of inflammatory bowel disease and cancer.
Eigenschaften
IUPAC Name |
(2R)-3-(3-fluoro-4-methoxyphenyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3/c1-7(11(13)14)5-8-3-4-10(15-2)9(12)6-8/h3-4,6-7H,5H2,1-2H3,(H,13,14)/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAABJKSOVYDFKA-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC(=C(C=C1)OC)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B2959361.png)


![1-(4-Benzylpiperazin-1-yl)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2959368.png)
![Methyl 5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2959369.png)

![5-[2-(Thiophen-2-yl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2959371.png)


![2-[3-(trifluoromethyl)phenyl]hexahydropyrrolo[3',4':4,5]isoxazolo[2,3-a]pyridine-1,3(2H,3aH)-dione](/img/structure/B2959376.png)


![3-((5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2959381.png)